molecular formula C11H12N2O B15261029 3-(3-Aminophenyl)oxolane-3-carbonitrile

3-(3-Aminophenyl)oxolane-3-carbonitrile

Cat. No.: B15261029
M. Wt: 188.23 g/mol
InChI Key: LACFTMYXPCWPEA-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)oxolane-3-carbonitrile is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of an aminophenyl group attached to an oxolane ring, which also contains a nitrile group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)oxolane-3-carbonitrile typically involves the reaction of 3-aminophenyl derivatives with oxolane-3-carbonitrile under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)oxolane-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(3-Aminophenyl)oxolane-3-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to biological effects. The nitrile group may also play a role in its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Aminophenyl)oxolane-3-carbonitrile is unique due to the specific positioning of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(3-aminophenyl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H12N2O/c12-7-11(4-5-14-8-11)9-2-1-3-10(13)6-9/h1-3,6H,4-5,8,13H2

InChI Key

LACFTMYXPCWPEA-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C#N)C2=CC(=CC=C2)N

Origin of Product

United States

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